5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

Description

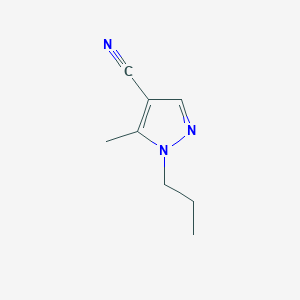

5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative characterized by a methyl group at position 5, a propyl group at position 1, and a nitrile moiety at position 3. Structural analogs with variations in substituents at positions 1 and 5 have been synthesized and studied, offering insights into structure-property relationships.

Properties

IUPAC Name |

5-methyl-1-propylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-3-4-11-7(2)8(5-9)6-10-11/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKFXUIDXJBRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258821 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177347-82-8 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177347-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the nitrile group through a dehydration reaction. The reaction conditions often require the use of a base, such as sodium ethoxide, and elevated temperatures to facilitate the cyclization and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 5-Methyl-1-propyl-1H-pyrazole-4-amine.

Substitution: The nitrile group can be substituted with other nucleophiles, such as amines or alcohols, to form diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and other functionalized derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

Medicinal Chemistry

5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is being investigated for its potential therapeutic effects. Research has indicated several pharmacological activities:

- Anti-inflammatory Properties : The compound exhibits potential in reducing inflammation by inhibiting pathways involved in inflammatory responses. It has shown efficacy in vitro by significantly lowering pro-inflammatory cytokines in human cell cultures.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating its potential as a candidate for new antimicrobial agents .

- Antitumor Effects : Preliminary studies suggest that this compound may have anticancer properties, with derivatives showing cytotoxic effects against cancer cell lines such as MCF7 and A549 .

Agrochemicals

The compound is also being explored for its applications in agrochemicals. Its structural features allow it to act as a building block for synthesizing more complex compounds used in pest control and crop protection. The anti-inflammatory and antimicrobial properties can be beneficial in developing agrochemical formulations that enhance plant health and resistance to pathogens.

Material Science

In material science, this compound can serve as a precursor for synthesizing novel materials with specific properties. Its ability to form various derivatives through chemical reactions allows researchers to tailor materials for particular applications, such as coatings or polymers with enhanced performance characteristics.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

- Anti-inflammatory Study : In vitro experiments demonstrated significant reductions in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

- Antimicrobial Testing : The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against common bacterial pathogens, suggesting viability for developing new antimicrobial agents .

- Antitumor Activity : In cell line assays, the compound showed promising results in inhibiting growth across various cancer cell lines with notable cytotoxicity .

Mechanism of Action

The mechanism of action of 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbonitrile Derivatives

Structural and Functional Group Variations

Key structural differences among pyrazole-4-carbonitriles lie in substituents at positions 1 (N1) and 5 (C5), which significantly influence physicochemical properties and applications. Below is a comparative analysis:

Biological Activity

5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The specific substitution pattern of this compound contributes to its unique biological properties. The synthesis typically involves:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

- Alkylation : The pyrazole ring is alkylated using propyl bromide in the presence of a base.

- Introduction of the Carbonitrile Group : This is accomplished via nucleophilic substitution reactions with suitable reagents.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These studies indicated that certain substitutions on the pyrazole ring could enhance antiproliferative activity while minimizing toxicity to normal cells .

Anti-inflammatory Properties

Pyrazoles, including this compound, have been investigated for their anti-inflammatory effects. One study demonstrated that compounds with similar structures showed promising results in inhibiting inflammatory markers in vitro, suggesting their potential use as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been documented. Research indicates that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity positions it as a candidate for further development as an antimicrobial agent .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets. It may act by modulating enzyme activities or binding to receptors involved in disease pathways. For example, some studies suggest that pyrazoles can inhibit key signaling pathways related to cancer progression and inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives found that modifications at the N1 position significantly affected their anticancer activity against various cell lines. The presence of a propyl group at this position was associated with enhanced cytotoxicity against cancer cells while demonstrating lower toxicity towards normal fibroblasts .

Case Study 2: Anti-inflammatory Activity

In another investigation, a derivative resembling this compound was tested for its ability to inhibit TNF-alpha release in LPS-stimulated whole blood. Results showed a remarkable inhibition rate, suggesting strong anti-inflammatory potential .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Significant cytotoxicity against cancer cells |

| 5-Methyl-3-(trifluoromethyl)-pyrazole | Antimicrobial | Effective against Gram-positive bacteria |

| 3-Aminopyrazole derivatives | Anticancer | Showed selective toxicity towards cancer cells |

Q & A

Q. What are the standard synthetic routes for preparing 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile?

A common approach involves cyclocondensation reactions using precursors like acetoacetate derivatives, alkyl hydrazines, and nitrile-forming agents. For example, substituted pyrazole carbonitriles are synthesized via sequential reactions starting with triazenylpyrazole precursors, followed by azide introduction under trifluoroacetic acid catalysis and purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Key steps include monitoring reaction progress via LC-MS or TLC and optimizing solvent systems for column chromatography.

Q. How is the purity and structural identity of this compound validated in basic research?

Characterization relies on multimodal analytical techniques:

- NMR spectroscopy : Proton and carbon NMR (e.g., ¹H NMR in DMSO-d6 or CDCl₃) confirm substituent positions and integration ratios. For example, pyrazole protons typically appear as singlets or doublets in δ 7.5–8.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS–EI) validates molecular weight (e.g., m/z 134.0335 for C₄H₂N₆ analogs) and fragmentation patterns .

- Infrared spectroscopy : Strong absorbance bands for nitrile (C≡N, ~2240 cm⁻¹) and azide (~2138 cm⁻¹) groups confirm functional groups .

Q. What solvents and conditions are optimal for crystallization?

Pyrazole derivatives often crystallize from polar aprotic solvents (e.g., DMSO, chloroform) under slow evaporation. For example, 5-methyl-1-phenyl analogs form monoclinic crystals suitable for X-ray diffraction studies . Pre-purification via silica gel chromatography improves crystal quality.

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental spectral data?

Discrepancies between NMR/IR predictions and observed data may arise from tautomerism or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model optimized geometries and simulate spectra for comparison. For 5-methyl-1-phenyl analogs, DFT-derived NMR shifts aligned within 0.5 ppm of experimental values, resolving ambiguities in tautomeric forms . Software like Gaussian or ORCA is typically used .

Q. What strategies address low yields in azide-functionalization steps?

Low yields in azide reactions (e.g., with azido(trimethyl)silane) are mitigated by:

- Temperature control : Slow warming from 0°C to 50°C reduces side reactions .

- Catalyst optimization : Trifluoroacetic acid (TFA) enhances electrophilicity of intermediates, improving azide incorporation .

- Dry-load purification : Celite-assisted flash chromatography minimizes decomposition during solvent removal .

Q. How are intermolecular interactions in crystal structures analyzed for pyrazole derivatives?

Tools like Mercury CSD analyze hydrogen bonding, π-π stacking, and halogen interactions. For example, the Cambridge Structural Database (CSD) reveals that pyrazole nitriles often form C≡N···H–C contacts (2.8–3.2 Å). Packing similarity algorithms in Mercury compare structural motifs across derivatives .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?

Contradictions (e.g., unexpected NMR shifts vs. X-ray data) require iterative validation:

- Redundant spectroscopy : Combine ¹³C NMR, DEPT, and HSQC to confirm assignments.

- Hirshfeld surface analysis : Quantifies intermolecular forces influencing spectral properties .

- Multi-technique cross-check : For 5-methyl-1-phenyl derivatives, IR and X-ray data jointly confirmed carboxylate tautomer dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.